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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of N-(4-Hydroxyphenyl)phthalimide against other phthalimide

derivatives, supported by experimental data. Phthalimides are a class of compounds

recognized for their wide range of biological activities, making them a focal point in medicinal

chemistry.[1][2]

Executive Summary
N-(4-Hydroxyphenyl)phthalimide, a derivative of the versatile phthalimide scaffold, has

demonstrated notable biological activity, particularly in the realms of anticancer and anti-

inflammatory research.[3][4] This guide summarizes its performance in key experimental

assays and compares it with other phthalimide derivatives, providing researchers with the

necessary data and protocols to evaluate its potential for their specific applications. The unique

combination of the phthalimide ring and the 4-hydroxyphenyl group imparts distinct chemical

properties that influence its biological interactions.[3]

Performance Comparison
Anticancer Activity
The antiproliferative effects of phthalimide derivatives have been extensively studied against

various cancer cell lines.[3][5] While direct comparative data for N-(4-
Hydroxyphenyl)phthalimide is limited, the activity of the closely related N-Hydroxyphthalimide

(NHPI) provides a strong benchmark. NHPI has shown potent and selective cytotoxicity against
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human breast carcinoma (BT-20), colon adenocarcinoma (LoVo and HT-29), and other cancer

cell lines.[4]

Compound/Derivati
ve

Cell Line IC50 (µM) Reference

N-Hydroxyphthalimide

(NHPI)

BT-20 (Breast

Carcinoma)
3.14 ± 0.06 [4]

LoVo (Colon

Adenocarcinoma)
4.05 ± 0.12 [4]

HT-29 (Colon

Adenocarcinoma)
11.54 ± 0.12 [4]

Phthalimide-based

Thiazole Derivative

(4c)

MV4-11 (Leukemia) 8.21 [6]

A549 (Lung Cancer) 25.57 [6]

Phthalimide-based

Thiazole Derivative

(4g)

MDA-MB-231 (Breast

Cancer)
9.66 [6]

UMUC-3 (Bladder

Cancer)
19.81 [6]

Table 1: Comparative Anticancer Activity of Phthalimide Derivatives. This table summarizes the

half-maximal inhibitory concentration (IC50) values of N-Hydroxyphthalimide and other

phthalimide derivatives against various cancer cell lines.

Anti-inflammatory Activity
Phthalimide derivatives are well-known for their anti-inflammatory properties, with thalidomide

being a prominent example.[7] Their mechanism of action often involves the inhibition of pro-

inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] A study on N-phenyl-

phthalimide sulfonamides, designed as thalidomide analogues, provides comparative data on

their TNF-α inhibitory activity.[8]
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Compound/Derivati
ve

Assay Activity/Result Reference

N-phenyl-phthalimide

sulfonamide (3e)

LPS-induced

neutrophil recruitment
ED50 = 2.5 mg/kg [9]

Thalidomide

TNF-α production

inhibition (THP-1

cells)

IC50 = 239.1 µM [7]

N-functionalized

phthalimide (75)

TNF-α production

inhibition (THP-1

cells)

IC50 = 28.9 µM [7]

Table 2: Comparative Anti-inflammatory Activity of Phthalimide Derivatives. This table highlights

the in vivo and in vitro anti-inflammatory activities of different phthalimide derivatives.

Experimental Protocols
Synthesis of N-(4-Hydroxyphenyl)phthalimide
A general and adaptable method for the synthesis of N-substituted phthalimides involves the

reaction of phthalic anhydride with the corresponding amine. The following protocol is adapted

from a similar synthesis.[10]

Materials:

Phthalic anhydride

4-Aminophenol

Glacial acetic acid

Procedure:

Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

Add 4-aminophenol (1 equivalent) to the solution.
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Reflux the mixture for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water to precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-
(4-Hydroxyphenyl)phthalimide.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12]

Materials:

Cancer cell line of interest (e.g., HeLa, MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

N-(4-Hydroxyphenyl)phthalimide and other test compounds

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

96-well microplate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.
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Prepare serial dilutions of the test compounds in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the test compounds.

Incubate the plate for 48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is

visible.[13]

Add 100 µL of the solubilization solution to each well and incubate for 2 hours in the dark to

dissolve the formazan crystals.[13]

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: TNF-α Inhibition
Assay
This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-

stimulated RAW 264.7 macrophage cells using an Enzyme-Linked Immunosorbent Assay

(ELISA).[14][15]

Materials:

RAW 264.7 macrophage cells

Complete culture medium

LPS from E. coli

N-(4-Hydroxyphenyl)phthalimide and other test compounds

Human TNF-α ELISA kit

Procedure:
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Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

Collect the cell culture supernatants.

Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according

to the manufacturer's instructions.[9][16]

Calculate the percentage of TNF-α inhibition for each compound concentration.

Signaling Pathway Interactions
Phthalimide derivatives exert their biological effects by modulating various signaling pathways.

In cancer, the PI3K/Akt and TGF-β pathways are critical for cell survival, proliferation, and

metastasis.[3][5][17][18]
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Figure 1: Phthalimide derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of

cell growth and survival in cancer.
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Figure 2: Phthalimide derivatives can interfere with the TGF-β signaling pathway, which is

implicated in tumor progression and metastasis.

Conclusion
N-(4-Hydroxyphenyl)phthalimide and its related derivatives represent a promising class of

compounds with significant potential in anticancer and anti-inflammatory drug discovery. The

data presented in this guide, along with the detailed experimental protocols, offer a solid
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foundation for researchers to further explore the therapeutic applications of these molecules.

The provided signaling pathway diagrams illustrate the potential mechanisms of action, guiding

future research into the development of more potent and selective phthalimide-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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